Deterenol

Description

Nomenclature and Chemical Classification of Deterenol

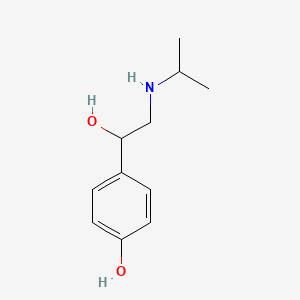

This compound is the common name for the chemical compound systematically known by its IUPAC name, 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. Its molecular formula is C₁₁H₁₇NO₂ nih.govnih.govwikipedia.orguni.lufda.gov. The compound has a molar mass of 195.26 g/mol wikipedia.orguni.lufda.govsmolecule.comfda.gov.

Several synonyms are used to refer to this compound in scientific literature and databases, including Isopropylnorsynephrine, Isopropyloctopamine, AL 842, PI 39, and WIN 833 nih.govwikipedia.orgfda.govsmolecule.comzhanggroup.org.

This compound is classified primarily as a beta-adrenergic receptor agonist and a sympathomimetic drug wikipedia.orgsmolecule.comontosight.ai. This classification indicates its ability to stimulate beta-adrenergic receptors, mimicking the effects of sympathetic nervous system activation. It is also categorized as a biochemical smolecule.com.

The compound exists in different stereoisomeric forms. While the racemic mixture or unspecified stereochemistry is often referenced (PubChem CID 23843), the (R)-isomer (PubChem CID 44328889) is also documented nih.govnih.govwikipedia.orguni.lufda.govzhanggroup.org. The chemical structure features a phenethanolamine core with an isopropyl group attached to the nitrogen atom and a hydroxyl group on the benzene ring smolecule.com.

| Property | Value | Source |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | nih.govnih.gov |

| Molecular Formula | C₁₁H₁₇NO₂ | nih.govnih.gov |

| Molar Mass | 195.26 g/mol | wikipedia.orguni.lu |

| PubChem CID (racemic/unspecified) | 23843 | nih.govwikipedia.org |

| PubChem CID ((R)-isomer) | 44328889 | nih.gov |

| Chemical Class | Beta-adrenergic agonist, Sympathomimetic | wikipedia.orgsmolecule.com |

Historical Context of this compound Research and Investigation

Early research into compounds with sympathomimetic activity laid the groundwork for understanding substances like this compound. Studies investigating the activity of N-isopropyloctopamine (a synonym for this compound) in vitro were conducted, exploring its sympathomimetic properties wikipedia.org. Research also explored its lipolytic effects, noting it as a stronger lipolytic agent in human adipocytes compared to other related amines like synephrine and octopamine wikipedia.orgsmolecule.com.

More recently, this compound has appeared in the context of investigations into the composition of dietary supplements. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have addressed the presence of this compound in supplements, with a ruling in 2004 stating it was not permitted in such products livescience.com. Despite this, recent academic studies have detected this compound in commercially available dietary supplements livescience.comnews-medical.netnutraceuticalsworld.comnih.govtandfonline.comresearchgate.netiflscience.com. This has prompted renewed research efforts focused on analytical methods for its detection and the identification of its co-occurrence with other unapproved stimulants in these products news-medical.netnutraceuticalsworld.comnih.govtandfonline.comresearchgate.netiflscience.com.

Significance and Contemporary Relevance of this compound in Scientific Inquiry

The contemporary relevance of this compound in scientific inquiry is largely driven by its detection as an adulterant in dietary supplements. This has made it a subject of significant interest in analytical chemistry and public health-related research. Studies published in peer-reviewed journals have focused on identifying the presence and quantity of this compound and other experimental stimulants in products marketed for weight loss and sports performance news-medical.netnutraceuticalsworld.comtandfonline.comresearchgate.netiflscience.com.

Research findings have indicated that supplements listing this compound as an ingredient often contain a variety of prohibited stimulants, sometimes in combinations that have not been tested in humans news-medical.nettandfonline.comresearchgate.netiflscience.com. For example, one study analyzing 17 brands of supplements found this compound in a significant percentage of the products and also detected other stimulants such as phenpromethamine, oxilofrine, and octodrine nih.govtandfonline.comiflscience.com. The presence of these unlisted or prohibited substances raises concerns and underscores the importance of ongoing analytical research to monitor the composition of dietary supplements nih.govtandfonline.comresearchgate.netresearchgate.net.

Furthermore, academic research continues to explore the pharmacological profile of this compound as a beta-adrenergic agonist smolecule.comontosight.ai. Studies have shown its ability to increase tension in isolated heart tissues and trachea in animal models, consistent with beta-adrenergic stimulation smolecule.com. Its effect on inducing lipolysis in human adipocytes highlights a specific metabolic activity that is of interest in biochemical and metabolic research smolecule.com.

The continued detection of this compound in unregulated products necessitates ongoing scientific investigation to understand its prevalence, the potential implications of its consumption, and to develop robust analytical techniques for its identification.

| Research Area | Key Findings Related to this compound | Source |

| Analytical Chemistry | Detected in dietary supplements, often alongside other unapproved stimulants. news-medical.netnutraceuticalsworld.comnih.govtandfonline.comresearchgate.netiflscience.com | news-medical.netnutraceuticalsworld.comnih.gov |

| Pharmacology (Beta-agonism) | Acts as a non-selective beta-adrenergic receptor agonist; increases tension in isolated guinea pig atria and trachea. smolecule.com | smolecule.com |

| Pharmacology (Lipolysis) | Induces lipolysis in human adipocytes; stronger lipolytic agent than synephrine and octopamine. wikipedia.orgsmolecule.com | wikipedia.orgsmolecule.com |

| Public Health/Supplement Science | Found in supplements despite being unapproved; products often mislabeled and contain cocktails of stimulants. news-medical.nettandfonline.comresearchgate.netiflscience.com | news-medical.nettandfonline.comiflscience.com |

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCPSVWSWKWJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956502 | |

| Record name | Deterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-66-1 | |

| Record name | 4-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7376-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deterenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DETERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR971OUC9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Future Research Directions and Unanswered Questions for Deterenol

Advanced Elucidation of Deterenol's Specific Receptor-Subtype Selectivity and Biased Agonism

While this compound is known to be a non-selective beta-adrenergic receptor (β-AR) agonist, stimulating both β1 and β2 receptors, a more detailed understanding of its precise affinity and efficacy at each subtype is needed. smolecule.com Research indicates it increases tension in isolated guinea pig atria and trachea, which express β-ARs, but has no effect on rabbit aortic strips expressing alpha-adrenergic receptors (α-ARs), suggesting selectivity for beta receptors over alpha. smolecule.com However, the nuances of its interaction with different beta-receptor subtypes and the potential for biased agonism remain areas requiring advanced investigation. Biased agonism, where a ligand differentially activates downstream signaling pathways depending on the receptor conformation it stabilizes, could have significant implications for understanding the specific cellular responses elicited by this compound. Experimental designs employing techniques such as Bioluminescence Resonance Energy Transfer (BRET) assays could be optimal for measuring G protein versus β-arrestin signaling bias. Comparing this compound's ligand efficacy using operational model fitting relative to known unbiased agonists and validating findings with CRISPR-edited receptor mutants could further elucidate its biased agonism profile.

Investigation of Downstream Signaling Cascades and Genomic Effects in Cellular Models

The activation of beta-adrenergic receptors by this compound triggers downstream signaling cascades that influence various physiological functions. smolecule.com While it is known that these cascades affect cardiovascular and respiratory functions, a detailed mapping of the specific intracellular pathways activated by this compound, beyond the initial receptor binding, is crucial. smolecule.com This includes a thorough investigation of the involvement of adenylyl cyclase, protein kinase A (PKA), and other downstream effectors. Furthermore, research into the genomic effects of this compound exposure in cellular models is warranted. Understanding how this compound influences gene expression could reveal long-term cellular adaptations and provide insights into its potential impact on various cellular processes. Studies could explore changes in mRNA and protein levels of genes involved in adrenergic signaling, metabolic pathways, and cellular growth or stress responses following acute and chronic this compound exposure in various cell types.

Development of Novel Analytical Strategies for Metabolomic and Proteomic Profiling Related to this compound

Comprehensive metabolomic and proteomic profiling can provide a global view of the biochemical changes induced by this compound. While some research has touched upon the metabolism of this compound, more advanced analytical strategies are needed for a complete understanding of its metabolic fate and the identification of all its metabolites. d-nb.info Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution/high-accuracy tandem mass spectrometry have been used to detect this compound and its conjugates in biological samples, but further development is needed to identify a wider range of potential metabolites and understand their biological activities. d-nb.infonih.gov Similarly, proteomic analysis could identify proteins whose expression or modification is altered by this compound exposure, shedding light on the cellular pathways affected. Novel analytical workflows, potentially involving advanced mass spectrometry techniques and sophisticated bioinformatics tools, are necessary to conduct comprehensive metabolomic and proteomic studies related to this compound.

Comparative Research on this compound's Pharmacological Profile with Newly Emerging Sympathomimetics

This compound belongs to a class of synthetic stimulants and beta-agonists, and its presence in supplements alongside other stimulants highlights the need for comparative pharmacological research. nutraceuticalsworld.comresearchgate.net Comparing this compound's receptor binding profile, signaling pathway activation, and cellular effects with those of other newly emerging sympathomimetics found in similar products is essential. researchgate.netmedpagetoday.com This comparative approach can help identify potential synergistic or antagonistic interactions when this compound is present in mixtures, as has been observed in some supplement analyses. nutraceuticalsworld.comresearchgate.netmedpagetoday.com Such studies could utilize in vitro assays to compare the potency and efficacy of different stimulants at various adrenergic receptor subtypes and other potential targets, as well as cellular assays to assess their combined effects on relevant biological processes. nih.gov

Mechanistic Studies on Potential Long-Term Cellular Adaptations to this compound Exposure in In Vitro Systems

The potential for long-term cellular adaptations following chronic exposure to this compound is an important area for future research. While studies have examined acute effects, the impact of prolonged exposure on cellular function, receptor sensitivity, and signaling pathway regulation in in vitro systems is not well-understood. the-scientist.commdpi.com Research could investigate phenomena such as receptor desensitization, changes in protein expression levels, and alterations in cellular metabolism or growth in response to chronic this compound stimulation. frontiersin.orgfrontiersin.orgpaulogentil.com Mechanistic studies employing techniques like gene expression analysis, protein analysis, and functional assays in cultured cells exposed to this compound over extended periods are necessary to explore these potential long-term adaptations. xiahepublishing.com

Q & A

Q. What experimental models are most appropriate for investigating Deterenol’s beta-adrenoceptor agonist activity?

To study this compound’s pharmacological mechanisms, researchers should employ a combination of in vitro and in vivo models. For in vitro assays, use receptor-binding studies (e.g., radioligand displacement assays) on isolated beta-adrenergic receptors to quantify affinity (Kd) and efficacy (EC50) . For in vivo models, rodents are commonly used, with dosing adjusted by body weight (e.g., 10 mg/kg in mice) and formulations prepared using solvents like 5% DMSO + 30% PEG300 to ensure solubility . Cardiac output monitoring via telemetry or echocardiography can assess hemodynamic effects .

Q. How should researchers design a dose-response study for this compound in preclinical models?

A robust dose-response study requires:

- Dose range : Start with subtherapeutic doses (e.g., 1–20 mg/kg) based on prior toxicity data .

- Control groups : Include vehicle-only and positive controls (e.g., isoproterenol for beta-agonist comparisons).

- Endpoint selection : Quantify heart rate changes, cAMP levels, or contractility metrics.

- Statistical power : Use ≥6 animals per group to account for biological variability and apply ANOVA with post-hoc Tukey tests .

Q. What methodologies are critical for assessing this compound’s safety in preclinical studies?

Safety protocols should include:

- Acute toxicity assays : Monitor vital signs (e.g., ECG for arrhythmias) for 24–72 hours post-administration .

- Histopathological analysis : Examine cardiac tissue for necrosis or inflammation.

- Biochemical markers : Measure plasma troponin levels to detect myocardial injury .

- Ethical compliance : Adhere to institutional animal care guidelines, including humane endpoints and anesthesia protocols .

Q. How can researchers optimize data collection and organization in this compound studies?

- Data standardization : Use electronic lab notebooks (ELNs) to record raw data (e.g., hemodynamic measurements) with timestamps.

- Metadata tagging : Label datasets by experiment type (e.g., "dose-response," "toxicity") for efficient retrieval.

- Quality control : Implement double-data entry or automated validation scripts to minimize transcription errors .

Q. What statistical approaches are suitable for analyzing this compound’s hemodynamic effects?

- Time-series analysis : Apply mixed-effects models to account for repeated measurements in longitudinal studies.

- Dose-response curves : Use nonlinear regression (e.g., sigmoidal curves) to estimate ED50 values.

- Outlier detection : Employ Grubbs’ test or robust regression to identify anomalous data points .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Contradictions may arise from variability in experimental conditions (e.g., solvent formulations, species differences). To address this:

- Systematic review : Conduct a meta-analysis of existing studies, stratifying by model type (e.g., in vitro vs. in vivo) and dosing protocols .

- Replication studies : Reproduce key experiments under standardized conditions, documenting solvent purity and ambient temperature .

- Sensitivity analysis : Test whether small changes in assay parameters (e.g., pH, temperature) significantly alter outcomes .

Q. What strategies are effective for extrapolating this compound’s effects from animal models to human physiology?

- Allometric scaling : Adjust doses based on body surface area (e.g., human equivalent dose = animal dose × (human weight/animal weight)^0.33) .

- Organ-on-chip models : Use human cardiomyocyte cultures to assess cardiac responses in a controlled microenvironment .

- PK/PD modeling : Integrate pharmacokinetic data (e.g., half-life, clearance) with pharmacodynamic endpoints to predict human efficacy .

Q. What ethical considerations are paramount when studying this compound, given its adverse event profile?

- Human subjects : Avoid clinical trials until robust preclinical safety data are available, as this compound is banned in most countries due to cardiac risks .

- Institutional Review Board (IRB) compliance : Submit detailed risk-benefit analyses and informed consent protocols if human cell lines are used .

- Transparency : Disclose all adverse events in publications, even if statistically nonsignificant .

Q. How can researchers validate this compound’s molecular targets in complex biological systems?

- Knockout models : Use CRISPR/Cas9 to delete beta-adrenoceptor genes in cell lines and assess this compound’s residual activity .

- Competitive binding assays : Co-administer selective antagonists (e.g., propranolol for beta-1 receptors) to confirm target specificity .

- Omics integration : Combine transcriptomic and proteomic data to identify off-target pathways affected by this compound .

Q. What advanced methodologies can elucidate this compound’s long-term effects on cardiac tissue?

- Longitudinal imaging : Employ cardiac MRI or PET scans in chronic dosing models to track structural changes (e.g., fibrosis) .

- Senescence markers : Quantify p16 or p21 expression in cardiac fibroblasts to assess cellular aging post-exposure .

- Multi-omics analysis : Integrate metabolomic (e.g., lactate levels) and epigenomic (e.g., DNA methylation) data to map mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.